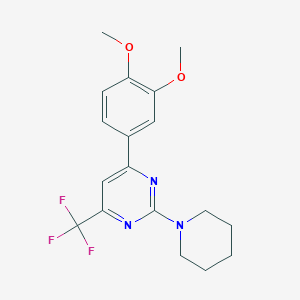

4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine

Description

Chemical Structure and Properties:

The compound 4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 6, a 3,4-dimethoxyphenyl substituent at position 4, and a piperidinyl moiety at position 2. Its molecular formula is C₁₈H₂₁F₃N₄O₂, with a molecular weight of 382.38 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethoxyphenyl group may influence electronic interactions with biological targets .

Properties

Molecular Formula |

C18H20F3N3O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C18H20F3N3O2/c1-25-14-7-6-12(10-15(14)26-2)13-11-16(18(19,20)21)23-17(22-13)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9H2,1-2H3 |

InChI Key |

QWTBMWLGTUEWKB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F)OC |

Origin of Product |

United States |

Biological Activity

The compound 4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The reaction pathways often utilize starting materials such as p-toluidine and trans-methyl-isoeugenol, leading to the formation of the pyrimidine structure through a Povarov reaction. The yield and purity of the synthesized compounds are critical for their subsequent biological evaluation.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including the target compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- Murine leukemia cell line (P388)

- Human colon cancer cell line (HCT 116)

The mechanism of action often involves the inhibition of key cellular pathways related to cell proliferation and apoptosis induction.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

- Bacterial strains : Demonstrating antibacterial activity by disrupting bacterial cell wall synthesis.

- Fungal strains : Showing antifungal properties that inhibit fungal growth.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of pyrimidine derivatives, it was found that 4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine exhibited IC50 values in the nanomolar range against several cancer cell lines. This suggests a potent inhibitory effect on tumor growth and highlights its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Comparative Analysis of Biological Activities

Scientific Research Applications

The compound has been investigated for its potential biological activities, particularly as an antitumor agent. Research indicates that it may interact with various biological targets, leading to significant cytotoxic effects against cancer cells.

Antitumor Activity

A study demonstrated that derivatives of pyrimidine compounds exhibit potent antitumor properties through mechanisms involving free radical formation and redox cycling. The compound's structure allows it to participate in electron transfer processes, which can induce oxidative stress in cancer cells, thereby promoting apoptosis.

| Study | Findings |

|---|---|

| Fisher et al. (1993) | Investigated quinone-based antitumor agents and their interaction with NAD(P)H oxidoreductase, revealing the role of free radicals in cytotoxicity. |

| Chen & Blumberg (2008) | Explored the antioxidant properties of similar compounds, suggesting a potential dual role in both protecting normal cells and targeting cancer cells. |

Case Study 1: Cytotoxic Effects on MCF-7 Cells

In vitro studies have shown that 4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine exhibits significant cytotoxicity against MCF-7 breast cancer cells. The treatment led to increased levels of oxidative stress markers and decreased cell viability.

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant potential of the compound when tested alongside other phenolic compounds. It was found to scavenge free radicals effectively, indicating that while it has cytotoxic effects on cancer cells, it may also protect normal cells from oxidative damage.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.